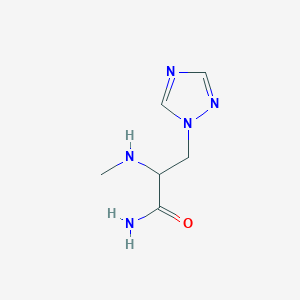
4-(2-Hydroxypropan-2-YL)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropan-2-yl)picolinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, which is a pyridinecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with isopropanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Oxopropan-2-yl)picolinic acid.
Reduction: Formation of 4-(2-Hydroxypropan-2-yl)picolinyl alcohol.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc transport and enzyme inhibition.
Nicotinic acid: Another pyridinecarboxylic acid with distinct biological activities, including its use as a vitamin (niacin).
Isonicotinic acid: Similar structure but different functional properties, used in the synthesis of pharmaceuticals.
Uniqueness
4-(2-Hydroxypropan-2-yl)picolinic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a ligand and its ability to interact with biological targets .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-10-7(5-6)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
InChI Key |
GZLPANPPXPXHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















